N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
Chemical Reactions Analysis
As an organofluorine compound, this molecule contains at least one carbon-fluorine bond . The reactivity of this compound would be influenced by the presence of this bond, as well as the other functional groups in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and benzamide groups could impact its solubility, while the piperazine and thiazole rings could influence its stability and reactivity .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study conducted by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This research highlights the potential of such compounds in combating microbial infections and their enzymatic processes, with some compounds demonstrating good to moderate antimicrobial activity against tested microorganisms (Başoğlu et al., 2013).
Antiproliferative and Anti-HIV Activity
Another study by Al-Soud et al. (2010) focuses on the synthesis of derivatives of 2-Piperazino-1,3-benzo[d]thiazoles and their in vitro antiproliferative activity against a large panel of human tumor-derived cell lines, as well as screening for anti-HIV activity. The research found compounds with significant antiproliferative activity, indicating the potential for cancer therapy applications (Al-Soud et al., 2010).
Antimicrobial Activity of Substituted 2-Aminobenzothiazoles
Research by Anuse et al. (2019) on the synthesis, SAR, in-silico appraisal, and anti-microbial study of substituted 2-aminobenzothiazoles derivatives reveals compounds with good activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compounds' potential in addressing antibiotic resistance issues (Anuse et al., 2019).
Antiviral and Antimicrobial Activities of Piperazine Derivatives
Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. The study highlights the compounds' promising antiviral and antimicrobial activities, suggesting their potential use in agricultural and pharmaceutical applications (Reddy et al., 2013).
Disposition and Metabolism Studies
Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the drug's pharmacokinetics and metabolism, essential for understanding its therapeutic potential and safety profile (Renzulli et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins that play crucial roles in various biochemical pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . This can include binding to active sites, altering the conformation of the target protein, or modulating the activity of the target. The specific interactions and changes resulting from this compound’s interaction with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways . These can include pathways related to inflammation, cancer, microbial infections, and more. The downstream effects of these pathway alterations can vary widely and may include changes in cell signaling, gene expression, and metabolic activity.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities . These can include anti-inflammatory, antimicrobial, antiviral, and antitumor effects, among others. The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Properties
IUPAC Name |
N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c24-18-6-9-20(10-7-18)27-12-14-28(15-13-27)21(29)11-8-19-16-31-23(25-19)26-22(30)17-4-2-1-3-5-17/h1-7,9-10,16H,8,11-15H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIYUCRMWJWSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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